5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 28565-43-7) is a heterocyclic compound with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol . It is synthesized via chlorination of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol using phosphorus oxychloride (POCl₃), yielding 85% of the product with a melting point of 146–148°C . This compound serves as a key intermediate in medicinal and agrochemical research due to its versatile reactivity at the 5- and 7-positions.
Properties
IUPAC Name |
5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIDIRTPUFWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92146-30-0 | |
| Record name | 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.
Solvents: Polar aprotic solvents like DMF or DMSO are commonly used.
Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield 5-amino-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. For example, studies have shown that 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the triazolo-pyrimidine core could enhance cytotoxicity against breast cancer cells. The compound's ability to interfere with DNA synthesis is believed to be a mechanism behind its anticancer effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Pesticide Development
This compound derivatives have shown potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural features that disrupt cellular processes in target organisms.
Case Study:
A research project focused on developing a new class of herbicides based on triazolo-pyrimidines demonstrated effective weed control with minimal phytotoxicity to crops. Field trials indicated that formulations containing the compound significantly reduced weed biomass without harming desired plant species .
Biological Mechanisms
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, inhibiting replication.
- Enzyme Inhibition : It can act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
Mechanism of Action
The mechanism of action of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine varies depending on its application:
Comparison with Similar Compounds
Key Findings :
- Antiproliferative Activity : Halogenated anilines at the 7-position (e.g., 8q , 8s ) enhance activity against cancer cell lines (mean IC₅₀: 83–91 nM ), surpassing combretastatin A-4 (CA-4) in tubulin inhibition .
- Substituent Impact: The 3-phenylpropylamino group at position 2 and halogens (F, Cl) at position 7 are critical for potency. The target compound’s phenyl group at position 7 may reduce activity compared to halogenated analogs .
- Agrochemical Potential: Derivatives like 315698-41-0 (with dimethoxyphenyl groups) suggest herbicidal applications, aligning with triazolopyrimidine sulfonamides’ role as acetolactate synthase (ALS) inhibitors .
Physicochemical and Functional Differences
- Metal Coordination : Platinum complexes with triazolopyrimidines (e.g., dptp ) demonstrate that substituents influence geometry (cis/trans isomerism) and binding to biological targets .
- Antimalarial vs. Anticancer Activity : While halogenated derivatives show anticancer activity, trifluoromethyl-substituted triazolopyrimidines exhibit poor antimalarial efficacy, highlighting substituent-dependent selectivity .
Biological Activity
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties. The information is drawn from various research studies and reviews to provide a comprehensive overview.
- Molecular Formula : C11H7ClN4
- Molecular Weight : 230.65 g/mol
- CAS Number : 28565-43-7
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent.
In Vitro Studies
- Cell Line Testing : Research has shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines:
- Mechanism of Action : The compound has been found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, it induces apoptosis and G2/M phase cell cycle arrest in cancer cells .
Comparative Efficacy
A comparative study indicated that this compound derivatives are more effective than traditional chemotherapeutics like 5-Fluorouracil (5-Fu) in certain assays .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| Reference | MCF-7 | 3.91 |
Anticonvulsant Activity
In addition to its anticancer properties, this compound has shown promise in the field of neurology.
Efficacy in Animal Models
A study reported that derivatives of this compound demonstrated significant anticonvulsant activity with an effective dose (ED50) of 84.9 mg/kg in animal models . This suggests potential for development as a therapeutic agent for seizure disorders.
Antimicrobial Activity
The biological activity of triazolo[1,5-a]pyrimidines extends to antimicrobial effects as well.
Broad Spectrum Activity
Research indicates that these compounds exhibit antibacterial and antiviral properties. For instance:
Q & A
What are the standard synthetic routes for 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and what key reagents are involved?
Basic
The compound is synthesized via multi-step protocols involving cyclocondensation reactions. A common method uses aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization . Alternative routes employ catalysts like tetramethylenediamine peroxide (TMDP) in ethanol/water solvent systems to improve reaction efficiency. Key reagents include TMDP (for accelerating ring closure) and chlorinated intermediates to introduce the chloro-substituent .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Optimization involves solvent selection (e.g., ethanol/water mixtures for better solubility ), adjusting catalyst concentration (e.g., TMDP at 0.1–0.3 molar equivalents ), and controlling reaction time (monitored via TLC). Post-synthesis purification via column chromatography or recrystallization in ethanol enhances purity. Real-time monitoring using NMR ensures intermediate formation .
What spectroscopic methods confirm the structural integrity of this compound?
Basic
and NMR are critical for verifying substituent positions and ring systems. IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm), while mass spectrometry confirms molecular weight. Elemental analysis validates stoichiometry .
How can researchers resolve contradictions in reported biological activities of triazolo[1,5-a]pyrimidine derivatives?
Advanced
Discrepancies may arise from substituent positioning (e.g., chloro vs. methyl groups altering steric effects ), purity issues, or assay variability. Systematic approaches include:
- Validating compound purity via HPLC or NMR .
- Replicating assays under standardized conditions (e.g., fixed pH/temperature ).
- Comparative studies using isosteric analogs to isolate substituent effects .
What experimental strategies determine molecular conformation and intermolecular interactions in crystalline forms?
Advanced
Single-crystal X-ray diffraction is the gold standard. For example, Cremer-Pople puckering analysis quantifies ring distortions (e.g., envelope conformations in dihydropyrimidine moieties ). Hydrogen-bonding networks (N–H⋯N) and π-π stacking interactions are mapped to explain packing stability .
What are the primary biological targets studied for this compound class?
Basic
Triazolo[1,5-a]pyrimidines are investigated as enzyme inhibitors (e.g., MDM2-p53 interaction disruptors ), anticancer agents (via apoptosis induction), and antimicrobials. The chloro-phenyl substituent enhances lipophilicity, improving membrane penetration .
How can hazardous reagents like TMDP be safely substituted in synthesis?
Advanced
TMDP’s toxicity necessitates alternatives such as piperidine (where regulatory permits allow ). Safer protocols use water as a co-solvent to reduce organic waste. Administrative steps include obtaining institutional approvals for controlled reagents and adopting green chemistry principles (e.g., catalytic recycling) .
What role do halogen substituents play in modulating biological activity?
Advanced
Chlorine at the 5-position enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Comparative studies show chloro derivatives exhibit higher anticancer activity than methyl analogs due to improved binding affinity and metabolic stability .
How are regioselectivity challenges addressed during functionalization of the triazolo-pyrimidine core?
Advanced
Regioselectivity is controlled via directing groups (e.g., ester moieties at C6 ) or metal-catalyzed cross-coupling. For example, Suzuki-Miyaura reactions on brominated intermediates enable precise aryl group introduction . Computational modeling (DFT) predicts reactive sites but requires experimental validation via NOESY or X-ray .
What quality control measures ensure batch-to-batch consistency in pharmacological studies?
Advanced
Rigorous QC includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
